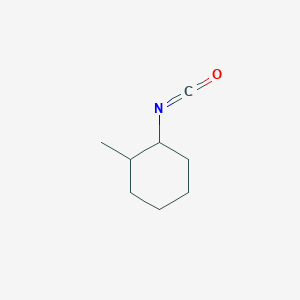

1-Isocyanato-2-methylcyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Preparation and Synthesis

- Facile Preparation of Isocyanates : Deng Yong (2001) discussed a method for preparing trans 1-isocyanato-4-methylcyclohexane, showcasing mild reaction conditions and low waste production (Deng Yong, 2001).

Combustion and Pyrolysis

- Pyrolysis and Combustion Study : Wang et al. (2014) conducted a study on methylcyclohexane pyrolysis and combustion, crucial for developing kinetic models for larger cycloalkanes and fuels (Wang et al., 2014).

Thermodynamic Properties

- Thermodynamic Investigations : Kabo et al. (1998) explored the thermodynamic properties and phase transitions of related cyclohexane compounds, contributing to the understanding of their physical behavior (Kabo et al., 1998).

Catalysis and Hydrogen Storage

- Methylcyclohexane Dehydrogenation Catalysts : Meng et al. (2021) reviewed catalysts for methylcyclohexane dehydrogenation, highlighting their importance in hydrogen energy storage (Meng et al., 2021).

Acid-Catalyzed Reactions

- Solid Acidity and Shape Selectivity : McVicker et al. (2005) described how methylcyclohexane isomerization can serve as a probe for characterizing the acidic properties of solid acids (McVicker et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

1-isocyanato-2-methylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7-4-2-3-5-8(7)9-6-10/h7-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVDIOHQFKXVFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-[(1-hydroxycycloheptyl)methyl]prop-2-enamide](/img/structure/B2717078.png)

![methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2717090.png)